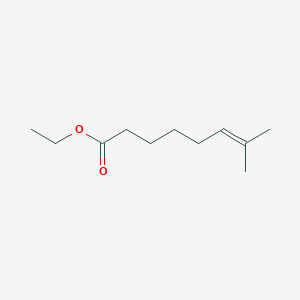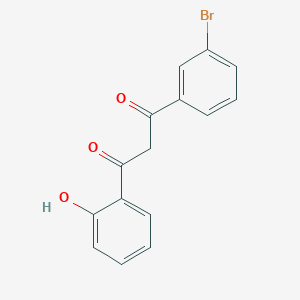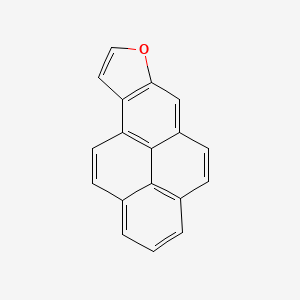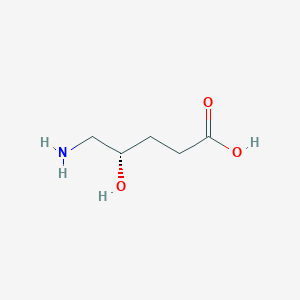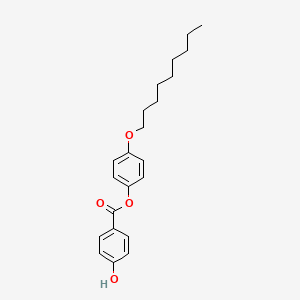
1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-trifluoromethylphenyl)-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(3-trifluoromethylphenyl)-5-phenyl- is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
The synthesis of 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(3-trifluoromethylphenyl)-5-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(3-trifluoromethylphenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and organic solvents. .
Aplicaciones Científicas De Investigación
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(3-trifluoromethylphenyl)-5-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(3-trifluoromethylphenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(3-trifluoromethylphenyl)-5-phenyl- can be compared with other pyrazole derivatives, such as:
1H-Pyrazole-3-carboxylic acid: Lacks the trifluoromethyl and phenyl groups, resulting in different chemical properties and applications.
1-Methyl-1H-pyrazole-3,4-dicarboxylic acid: Contains a methyl group instead of the trifluoromethyl and phenyl groups, leading to variations in reactivity and potential uses. The uniqueness of 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(3-trifluoromethylphenyl)-5-phenyl- lies in its specific substituents, which confer distinct chemical and biological properties
Propiedades
Número CAS |
96723-14-7 |
|---|---|
Fórmula molecular |
C18H11F3N2O4 |
Peso molecular |
376.3 g/mol |
Nombre IUPAC |
5-phenyl-1-[3-(trifluoromethyl)phenyl]pyrazole-3,4-dicarboxylic acid |
InChI |
InChI=1S/C18H11F3N2O4/c19-18(20,21)11-7-4-8-12(9-11)23-15(10-5-2-1-3-6-10)13(16(24)25)14(22-23)17(26)27/h1-9H,(H,24,25)(H,26,27) |
Clave InChI |
YKOJKYRKZZADHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC(=C3)C(F)(F)F)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-Amino-5-chloro-1,3-thiazol-4-yl)methylidene]hydroxylamine](/img/structure/B14334673.png)

![2-Bromo-4,5-dichloro-1-{[(propan-2-yl)oxy]methyl}-1H-imidazole](/img/structure/B14334683.png)
![Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14334690.png)
![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)
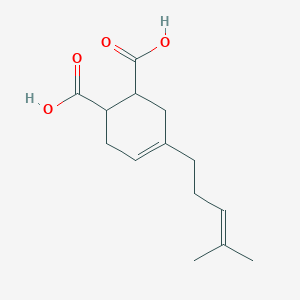
![[(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane](/img/structure/B14334707.png)
